molecular formula C18H21FN2O4S B4240928 2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide

2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide

Cat. No.: B4240928
M. Wt: 380.4 g/mol
InChI Key: KDFVECRBQWGYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a butylamino sulfonyl group, and a fluorophenyl acetamide group, making it a versatile molecule for research and industrial purposes.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for the study of this compound and related phenoxy acetamides involve the design of new derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and fluorophenyl intermediates. These intermediates are then coupled using various reagents and catalysts under controlled conditions. Common synthetic routes include:

    Nucleophilic Substitution: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.

    Sulfonylation: The butylamino group is sulfonylated using sulfonyl chlorides in the presence of a base to form the butylamino sulfonyl intermediate.

    Amidation: The final step involves the coupling of the fluorophenyl acetamide with the phenoxy and butylamino sulfonyl intermediates under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenoxy and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy or fluorophenyl moieties.

Scientific Research Applications

2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(methylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide
  • 2-{4-[(ethylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide
  • 2-{4-[(propylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide

Uniqueness

2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The butylamino sulfonyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to its methyl, ethyl, or propyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-2-3-12-20-26(23,24)15-10-8-14(9-11-15)25-13-18(22)21-17-7-5-4-6-16(17)19/h4-11,20H,2-3,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVECRBQWGYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.